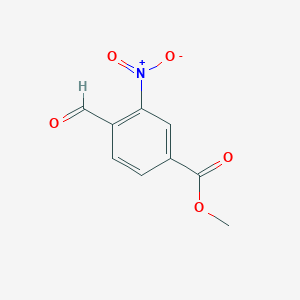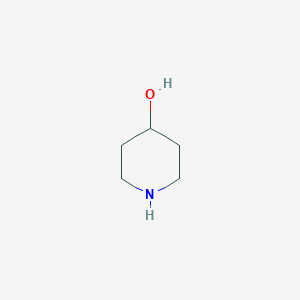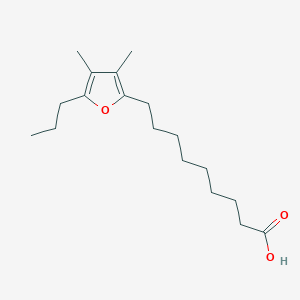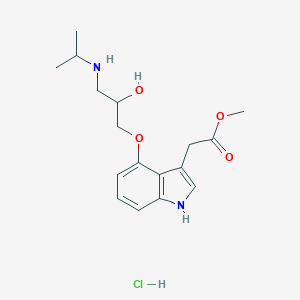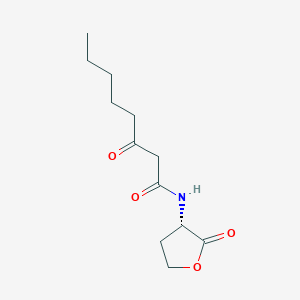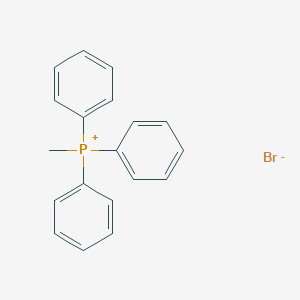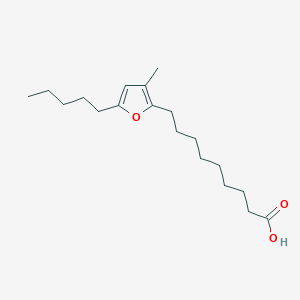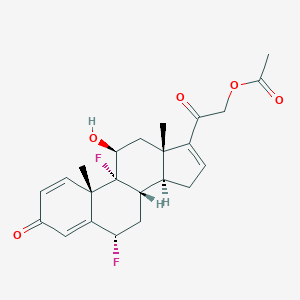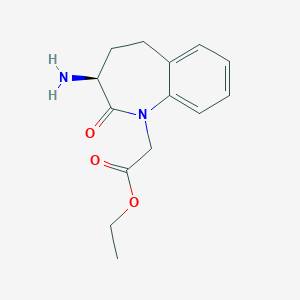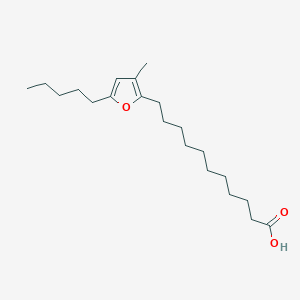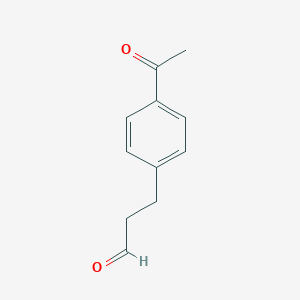
3-(4-Acetylphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylphenyl)propanal, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a member of the family of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Acetylphenyl)propanal is not fully understood. However, it is believed that 3-(4-Acetylphenyl)propanal exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 3-(4-Acetylphenyl)propanal has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process.
Efectos Bioquímicos Y Fisiológicos
3-(4-Acetylphenyl)propanal has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Acetylphenyl)propanal can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of COX-2 and iNOS. 3-(4-Acetylphenyl)propanal has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have demonstrated that 3-(4-Acetylphenyl)propanal can reduce the severity of inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Acetylphenyl)propanal is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(4-Acetylphenyl)propanal is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of 3-(4-Acetylphenyl)propanal is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(4-Acetylphenyl)propanal has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-Acetylphenyl)propanal. One potential area of focus is the development of 3-(4-Acetylphenyl)propanal-based therapeutics for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the optimization of the synthesis method to improve the yield and purity of 3-(4-Acetylphenyl)propanal. Additionally, the exploration of 3-(4-Acetylphenyl)propanal's potential applications in material science and agriculture could lead to the development of new technologies and products.
Métodos De Síntesis
3-(4-Acetylphenyl)propanal can be synthesized through the Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and propanal. The reaction is catalyzed by a weak base, such as piperidine or morpholine, in the presence of a solvent, such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
3-(4-Acetylphenyl)propanal has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Acetylphenyl)propanal has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, 3-(4-Acetylphenyl)propanal has been used as a natural pesticide and fungicide due to its ability to inhibit the growth of various pests and pathogens. In material science, 3-(4-Acetylphenyl)propanal has been utilized as a building block for the synthesis of fluorescent dyes and polymers.
Propiedades
Número CAS |
150805-64-4 |
|---|---|
Nombre del producto |
3-(4-Acetylphenyl)propanal |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(4-acetylphenyl)propanal |
InChI |
InChI=1S/C11H12O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3 |
Clave InChI |
MLNXIFWOUYCVFT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
